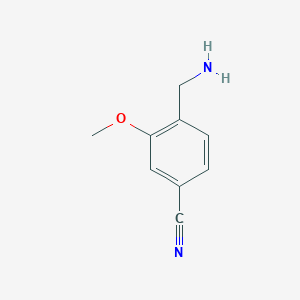

4-Aminomethyl-3-methoxybenzonitrile

Overview

Description

4-Aminomethyl-3-methoxybenzonitrile is a chemical compound with the CAS Number: 182159-14-4 . It has a molecular weight of 162.19 and is typically stored at room temperature . It is usually in the form of a powder .

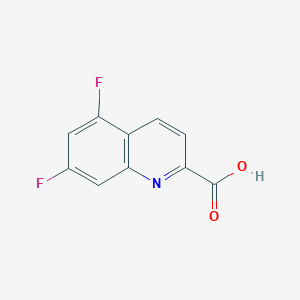

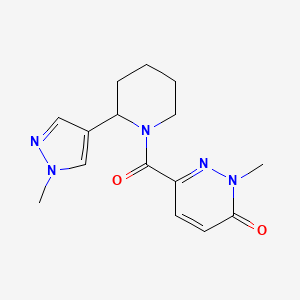

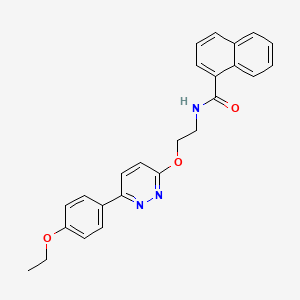

Molecular Structure Analysis

The IUPAC name for this compound is 4-(aminomethyl)-3-methoxybenzonitrile . The InChI code is 1S/C9H10N2O/c1-12-9-4-7(5-10)2-3-8(9)6-11/h2-4H,6,11H2,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the functional groups and the connectivity of the atoms.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 162.19 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require specific experimental measurements or predictions from computational chemistry.Scientific Research Applications

Amination Reactions

4-Cyano-2-methoxybenzylamine serves as a primary amine and finds applications in amination reactions. Specifically:

- Functionalized Aryl Bromides : It can be employed in amination reactions with functionalized aryl bromides, leading to the formation of new compounds. These reactions are valuable for synthesizing diverse organic molecules .

Organopolyphosphazenes Synthesis

This compound plays a role in the synthesis of functionalized organopolyphosphazenes. These polymers have applications in various fields, including drug delivery, tissue engineering, and flame retardancy. The use of 4-Cyano-2-methoxybenzylamine contributes to the development of tailored materials for in vivo applications .

Antiproliferative Activities

Researchers have explored analogs of myoseverin (a natural product with antiproliferative properties) by modifying its structure. 4-Cyano-2-methoxybenzylamine has been utilized in the synthesis of these analogs. Investigating their antiproliferative activities provides insights into potential therapeutic agents .

Deprotection Procedures

The compound is also valuable in studying deprotection procedures for amino protecting groups. For instance:

- 2-Nitro- and 2,4-Dinitrobenzenesulfonamides : Researchers investigate the removal of these protecting groups using 4-Cyano-2-methoxybenzylamine. Understanding deprotection methods is crucial for efficient organic synthesis .

Photocatalysis and Photooxidation

Recent studies have explored the photooxidation of 4-methoxybenzylamine using specific photocatalysts and light sources. For example:

- 2,7,12,17-Tetrapropylporphycene (H(2)TPrPc)) : This compound, along with blue light-emitting diodes (LEDs), efficiently oxidizes 4-methoxybenzylamine to N-benzylidenebenzylamines and imines. Such photochemical reactions have implications in synthetic chemistry .

Safety and Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H302, H312, H315, H318, H332, and H335 . These codes indicate that the compound can cause harm if swallowed, in contact with skin, or if inhaled, and it can cause serious eye damage . Appropriate safety measures should be taken when handling this compound, including wearing protective gloves, clothing, and eye protection .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 4-Cyano-2-methoxybenzylamine are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4-Cyano-2-methoxybenzylamine is another area that requires further investigation . Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity.

properties

IUPAC Name |

4-(aminomethyl)-3-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-12-9-4-7(5-10)2-3-8(9)6-11/h2-4H,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJAPMLMOXTHJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

182159-14-4 | |

| Record name | 4-(aminomethyl)-3-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

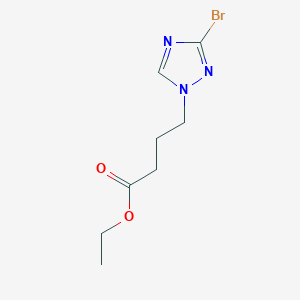

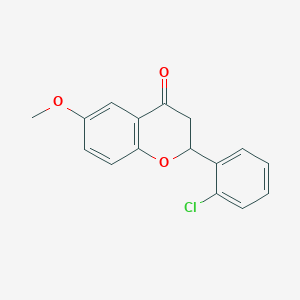

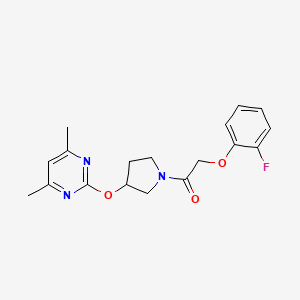

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2522344.png)

![N-cyclohexyl-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2522345.png)

![1-(3,4-dichlorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2522350.png)

![N-benzyl-1-(3,5-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2522358.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2522359.png)

![N-[1-(4-Fluorophenyl)prop-2-ynyl]prop-2-enamide](/img/structure/B2522361.png)

![3-Chloro-1-[4-(5-nitropyridin-2-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2522364.png)

![ethyl 2-[8-(3,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2522365.png)